

Structure-activity relationship of different Cosalane derivatives

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Compound of Interest

Compound Name: *Cosalane derivative*

Cat. No.: *B10847766*

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Structure-Activity Relationship of **Cosalane Derivatives**

Introduction: The Cosalane Paradigm

Cosalane is a unique anti-HIV agent that emerged from the structure of aurointricarboxylic acid (ATA). While ATA is a potent inhibitor of HIV gp120-CD4 binding, its utility is limited by heterogeneous polymerization and non-specific protein binding. Cosalane was rationally designed to retain the pharmacophore of ATA while attaching it to a defined, lipophilic steroid scaffold.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of Cosalane and its derivatives. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Cosalane primarily targets the viral entry mechanism—specifically blocking the interaction between the viral envelope glycoprotein gp120 and the cellular receptor CD4.^[1] Secondary activities against HIV protease and integrase have also been documented, making it a multi-target agent.

The Core Challenge: While potent *in vitro*, Cosalane suffers from poor oral bioavailability (<1%) due to extreme lipophilicity and hepatic accumulation. The SAR studies below focus on derivatives designed to solve this pharmacokinetic bottleneck without sacrificing antiviral potency.

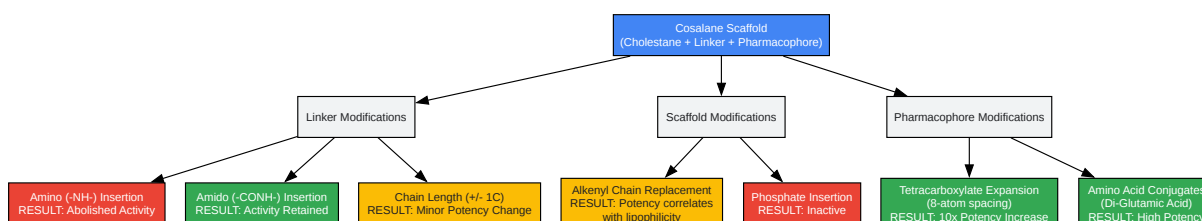
Structural Anatomy & SAR Logic

To understand the derivatives, one must first dissect the parent molecule. Cosalane consists of three distinct domains, each contributing to its biological profile:

- The Scaffold: A cholestane steroid nucleus (provides lipophilicity for membrane anchoring).
- The Linker: An alkenyl chain connecting the scaffold to the headgroup.[2]
- The Pharmacophore: A disalicylmethane (or dichlorodisalicylmethane) unit containing ionized carboxylates and phenolics.

SAR Visualization: The Decision Tree

The following diagram maps the structural modifications and their direct impact on anti-HIV activity.



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Caption: Logical map of structural modifications to Cosalane. Green nodes indicate successful strategies; Red nodes indicate loss of activity.

Comparative Performance Analysis

The following data synthesizes results from multiple studies, primarily using the XTT cytoprotection assay in CEM-SS or MT-4 cells challenged with HIV-1 (RF or IIIB strains).

Table 1: Pharmacophore Expansion (The "Spacing" Rule)

The most significant gain in potency comes from extending the pharmacophore. The binding model suggests Cosalane's carboxylates interact with positively charged Arginine/Lysine residues on CD4.^{[3][4][5]} Increasing the number of carboxylates improves this ionic interaction, provided the spacing is correct.

Compound Class	Modification Detail	EC50 (μM) [HIV-1 RF]	Relative Potency	Key Insight
Cosalane (Parent)	Disalicylmethane (2 Carboxylates)	5.1	1x (Baseline)	Good activity, but room for improvement.
Tetracarboxylate	Extended chain with 4 Carboxylates	0.55	~9.3x	Critical: Proximal/distal carboxylates must be separated by 8 atoms for max fit.
Amino Acid Conjugate	Di-Glutamic Acid Conjugate	< 1.0	High	Glutamic acid residues provide optimal anionic spacing.

Table 2: Linker and Scaffold Dynamics

Modifications here are often tolerated but rarely yield "super-agonists" like the pharmacophore expansion does.

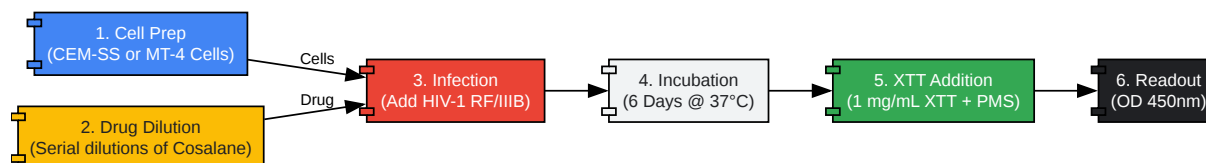
Domain	Modification	Outcome	Mechanistic Implication
Linker	Amino (-NH-)	Inactive	Protonation of the amine likely disrupts the anionic binding required for CD4 interaction.
Linker	Amido (-CONH-)	Active	Neutral amides do not interfere with the electrostatic pharmacophore.
Linker	Phosphate	Inactive	Introduction of a phosphate group likely alters solubility/polarity too drastically or creates steric clash.
Scaffold	Cholestane	Active	The steroid acts as a "lipophilic anchor," localizing the drug to the cell membrane where viral fusion occurs.
Scaffold	Alkenyl Chains	Variable	Potency correlates linearly with chain length (lipophilicity). The anchor must be lipophilic.

Detailed Experimental Protocol: XTT Antiviral Assay

To replicate the data cited above, the XTT Cytoprotection Assay is the industry standard. This protocol validates the drug's ability to protect T-cells from HIV-induced cell death.

Principle: HIV-1 infection causes cytopathic effects (CPE) leading to cell death. The tetrazolium salt XTT is reduced to a colored formazan product only by metabolically active (living) cells. Drug potency is measured by the restoration of cell viability.

Workflow Diagram:



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Caption: Step-by-step workflow for the XTT Cytoprotection Assay used to determine EC50 values.

Step-by-Step Methodology:

- Cell Preparation: Cultivate CEM-SS or MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum. Ensure cells are in the log phase of growth.
- Compound Preparation: Dissolve **Cosalane derivatives** in DMSO (stock). Prepare serial dilutions in the culture medium. Note: Keep DMSO concentration <1% to avoid non-specific toxicity.
- Infection:
 - Aliquot cells (e.g., 5×10^3 cells/well) into 96-well plates.
 - Add the diluted drug compounds.
 - Inoculate with HIV-1 (strain RF or IIIB) at a multiplicity of infection (MOI) sufficient to kill >90% of control cells (typically 0.01 - 0.1).
- Incubation: Incubate plates for 6 days at 37°C in a 5% CO₂ humidified atmosphere.

- Development:
 - Prepare XTT solution (1 mg/mL) with phenazine methosulfate (PMS) as an electron coupling agent.
 - Add 50 μ L of XTT/PMS solution to each well.
 - Incubate for 4 hours to allow formazan color development.
- Quantification: Measure absorbance at 450 nm using a microplate reader.
- Calculation:
 - Calculate % Cell Protection =

 - Derive the EC50 (Effective Concentration 50%) using non-linear regression analysis.

Mechanistic Insight: Why Structure Matters

The superiority of the Tetracarboxylate and Di-Glutamic Acid derivatives confirms the "Electrostatic Clamp" hypothesis.

- The Target: The CD4 receptor has a specific surface patch rich in basic amino acids (Arginine 58, Arginine 59, Lysine 35).
- The Interaction: Cosalane's anionic headgroup binds here, sterically blocking gp120 from docking.
- The Optimization: A single disalicylmethane headgroup (2 carboxylates) provides a "good" fit. However, extending the pharmacophore to 4 carboxylates with an 8-atom spacer allows the molecule to span the distance between Arg58 and Arg59 more effectively, creating a tighter, multi-point binding event. This explains the ~10-fold increase in potency observed in the SAR data.

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